3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid
Description
This compound is a Fmoc-protected β-homoamino acid featuring a thiophen-3-yl substituent at the fourth carbon of the butanoic acid backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for the amine functionality, enabling its use in solid-phase peptide synthesis (SPPS). The thiophene ring introduces electron-rich aromaticity, which may influence peptide conformation, solubility, and intermolecular interactions such as π-π stacking .
Properties
Molecular Formula |
C23H21NO4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C23H21NO4S/c25-22(26)12-16(11-15-9-10-29-14-15)24-23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,14,16,21H,11-13H2,(H,24,27)(H,25,26) |
InChI Key |
LLLVDBJEAPYRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Loading
The synthesis begins with loading the first amino acid onto a 2-chlorotrityl chloride resin. For example:
Coupling of Thiophen-3-yl Side Chain
The thiophen-3-yl moiety is introduced via a Mitsunobu reaction or direct coupling:
Cleavage and Isolation
The final product is cleaved from the resin using TFA/TIS/water (95:2.5:2.5 v/v) for 2 hours. Crude yields range from 70–80%, with >95% purity after HPLC purification.
Solution-Phase Synthesis
Solution-phase methods offer scalability for industrial applications.
Fmoc Protection of β-Homoalanine
Thiophen-3-yl Functionalization
The thiophene group is introduced via Pd-catalyzed cross-coupling:
Deprotection and Purification
- Acid Hydrolysis : TFA (95%) with triisopropylsilane (2.5%) and water (2.5%).
- Crystallization : Ethyl acetate/hexane (1:3) yields >98% pure product.
Microwave-Assisted Synthesis
Microwave irradiation enhances coupling efficiency and reduces reaction times.
Optimized Protocol
- Resin : TentaGel S Ram (0.25 mmol/g).
- Coupling Reagents : HATU (5 eq), DIPEA (10 eq).
- Temperature : 75°C for 5 min per coupling cycle.
- Total Synthesis Time : 3 hours (vs. 24 hours conventional).
Comparative Analysis of Methods
| Parameter | SPPS | Solution-Phase | Microwave |
|---|---|---|---|
| Yield | 70–80% | 60–70% | 85–90% |
| Purity | >95% | >98% | >95% |
| Scalability | Low | High | Moderate |
| Equipment Cost | High | Low | High |
Challenges and Mitigation Strategies
- Racemization : Minimized using HOBt/DIC activation (1% racemization vs. 5% with HATU).
- Side Reactions : Thiophene sulfonation prevented by avoiding strong acids during cleavage.
- Purification : Reverse-phase HPLC with C18 columns resolves diastereomers.
Industrial Applications
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Piperidine in DMF is often used to remove the Fmoc group.
Substitution: Various alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino acid.
Substitution: Alkylated derivatives of the amino acid.
Scientific Research Applications
Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-4-(3-thienyl)-butyric acid involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the thienyl group can interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The following table highlights key structural differences between the target compound and similar Fmoc-protected amino acids:
Key Observations:
- Substituent Effects :
- Thiophen-3-yl vs. Phenyl Derivatives: Thiophene’s sulfur atom enhances aromatic electron density , contrasting with fluorine or CF₃ groups that reduce electron density and increase hydrophobicity .
- Hydroxyl vs. Thiophene: Hydroxyl-containing analogs (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, whereas thiophene favors π-π interactions .
Physicochemical Properties
*Predicted based on analogs (e.g., ).
Biological Activity
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid (commonly referred to as Fmoc-thiophenyl butanoic acid) is a compound with significant implications in medicinal chemistry, particularly in the synthesis of peptide-based therapeutics. Its biological activity is influenced by its unique structural features, which facilitate interactions with various molecular targets within biological systems.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 367.44 g/mol. The structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis to prevent undesired reactions during the assembly of peptide chains.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.44 g/mol |
| CAS Number | 284492-06-4 |
| Purity | ≥95% |
The biological activity of Fmoc-thiophenyl butanoic acid primarily stems from its ability to modulate enzyme activity and receptor interactions. Its mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.
- Receptor Binding : It can bind to receptors, altering their signaling pathways, which can lead to therapeutic effects.
Case Study: Enzyme Interaction
A study investigated the interaction of Fmoc-thiophenyl butanoic acid with a specific enzyme involved in signal transduction pathways. The findings indicated that at concentrations around 50 μM, the compound exhibited approximately 50% inhibition of enzyme activity, suggesting potential applications in drug development targeting relevant metabolic pathways.
Biological Activity Evaluation
Biological activity can be assessed through various methodologies:
- In Vitro Assays : These assays measure the compound's effects on cell lines or isolated enzymes.
- In Vivo Studies : Animal models are used to evaluate the therapeutic efficacy and safety profile of the compound.
Key Findings from Research
- Antimicrobial Activity : Preliminary studies suggest that Fmoc-thiophenyl butanoic acid exhibits antimicrobial properties against certain Gram-positive bacteria.
- Cytotoxicity : Evaluations indicate low cytotoxicity against mammalian cell lines, making it a promising candidate for further development in therapeutic applications.
Applications in Medicinal Chemistry
Fmoc-thiophenyl butanoic acid serves multiple roles in medicinal chemistry:
- Peptide Synthesis : As a protecting group, it enhances the efficiency of synthesizing complex peptides.
- Drug Development : Its ability to modulate biological pathways makes it a candidate for developing drugs targeting specific diseases.
- Bioconjugation Techniques : The compound can facilitate the attachment of biomolecules for diagnostics and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
